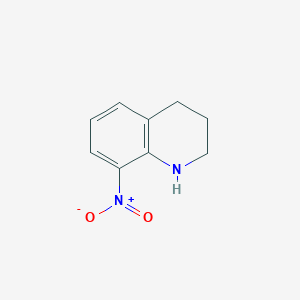

8-Nitro-1,2,3,4-tetrahydroquinoline

Descripción

Research Significance of Substituted Tetrahydroquinolines in Organic and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a cornerstone in the development of pharmaceuticals and other biologically active molecules. nih.gov Its structural motif is found in a diverse range of natural products and synthetic drugs. nih.gov The inherent chemical stability and the ability to introduce various substituents at different positions of the tetrahydroquinoline ring system allow for the fine-tuning of its biological activity.

Substituted tetrahydroquinolines have demonstrated a remarkable breadth of pharmacological effects, including:

Anticancer and Antitumor Activity: Certain derivatives have been investigated for their potential to inhibit the growth of cancer cells.

Neuroprotective Effects: Some compounds are being explored as potential treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov

Anti-inflammatory Properties: The scaffold has been utilized in the design of novel anti-inflammatory agents.

Antimalarial and Antimicrobial Activity: Historically, quinoline-based compounds have been pivotal in the fight against malaria, and research continues into new derivatives with antimicrobial properties. nih.gov

The versatility of the tetrahydroquinoline scaffold makes it a continuous focus of research in the quest for new therapeutic agents. rsc.org

Historical Context of Nitro-Substituted Tetrahydroquinoline Synthesis

The synthesis of tetrahydroquinolines has been a subject of extensive research for over a century, with numerous methods developed for their preparation. nih.gov The introduction of a nitro group to the tetrahydroquinoline core is a key synthetic transformation that has been approached through various strategies.

Early methods for the synthesis of quinolines, which can then be hydrogenated to tetrahydroquinolines, include the Skraup synthesis, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. prepchem.com The nitration of the resulting quinoline (B57606) or the tetrahydroquinoline itself can then be performed.

More contemporary approaches, such as domino reactions, have provided efficient pathways to highly substituted tetrahydroquinolines. nih.gov These methods often involve the reduction of a nitro group on an aromatic ring followed by a cyclization reaction. For instance, the reduction of a 2-nitroarylketone can lead to the formation of a cyclic imine, which is then further reduced to the corresponding tetrahydroquinoline. nih.govmdpi.com

A significant challenge in the synthesis of nitro-substituted tetrahydroquinolines is achieving regioselectivity – the ability to place the nitro group at a specific position on the aromatic ring. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has revealed that the reaction conditions and the nature of the protecting group on the nitrogen atom play a crucial role in determining the position of nitration. researchgate.net This research has provided pathways to selectively synthesize different nitro isomers, including 8-Nitro-1,2,3,4-tetrahydroquinoline. researchgate.net The nitration of N-acetyl-tetrahydroquinoline, for example, has been shown to yield a mixture of nitro isomers, with the 8-nitro derivative being one of the products. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

While the broader class of substituted tetrahydroquinolines has been extensively studied, academic inquiry specifically focused on this compound is more recent and targeted. The primary objectives of research into this particular compound can be summarized as follows:

As a Synthetic Intermediate: A major focus of academic interest in this compound is its utility as a chemical building block. The nitro group can be readily reduced to an amino group, yielding 8-amino-1,2,3,4-tetrahydroquinoline. This amino derivative serves as a valuable precursor for the synthesis of a wide range of more complex molecules, including those with potential applications in medicinal chemistry and materials science. The synthesis of 8-aminoquinoline (B160924) from 8-nitroquinoline (B147351) is a known transformation, highlighting the importance of the nitro-substituted precursor. google.com

Exploration of Unique Biological Activities: The specific placement of the nitro group at the 8-position can impart unique biological properties that may differ from other nitro-substituted isomers. Research aims to investigate the potential of this compound and its derivatives as novel therapeutic agents. While broad screenings of nitro-aromatic compounds have been conducted, dedicated studies on the biological profile of this specific isomer are still an emerging area of research.

Understanding Structure-Property Relationships: A fundamental objective of academic inquiry is to understand how the position of the nitro group influences the physicochemical properties of the tetrahydroquinoline scaffold. This includes studying its electronic properties, reactivity, and interactions with biological targets. Computational studies, in conjunction with experimental work, are employed to predict and rationalize the behavior of the different nitro isomers. researchgate.net

Currently, much of the available literature mentions this compound as part of a larger study on the synthesis and properties of various nitro-isomers, rather than as the sole focus of the research. researchgate.net This suggests that while its importance as a synthetic intermediate is recognized, the full scope of its unique properties and potential applications is still an active area of investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMXDVKIYCUVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543903 | |

| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-93-1 | |

| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 8 Nitro 1,2,3,4 Tetrahydroquinoline

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the reaction mechanisms involving 8-nitro-1,2,3,4-tetrahydroquinoline, particularly its formation through nitration and the conformational dynamics of its saturated ring.

The nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) can lead to several isomers, and DFT calculations have been pivotal in explaining the regioselectivity of this reaction. researchgate.net The process typically occurs under acidic conditions, where the nitrogen atom of the tetrahydroquinoline ring can be protonated. researchgate.net This protonation significantly influences the electronic properties of the aromatic ring and, consequently, the position of electrophilic attack by the nitronium ion (NO₂⁺). researchgate.netmasterorganicchemistry.com

Computational studies have focused on optimizing the geometries of the intermediate σ-complexes (also known as Wheland intermediates) for nitration at each possible position of the benzene (B151609) ring. researchgate.net These calculations, often performed at a level of theory like B3LYP/6-31++G**, help in determining the relative energies of these intermediates and the transition states leading to them. researchgate.net The stability of these intermediates is a key indicator of the preferred reaction pathway. For instance, in the nitration of N-protected tetrahydroquinoline derivatives, where the amino group is not protonated, the directing effects of the substituent play a crucial role. researchgate.net DFT studies have shown that the formation of the 6-nitro isomer is often favored, a finding that aligns with experimental observations. researchgate.net

The theoretical investigation involves modeling the reaction in both the gas phase and in a condensed phase (often using a solvent model like the Polarizable Continuum Model, PCM) to account for solvent effects. researchgate.net By analyzing the energy barriers associated with the formation of each nitro isomer, researchers can predict the product distribution with considerable accuracy. researchgate.net These computational insights are invaluable for optimizing synthetic procedures to achieve high regioselectivity. researchgate.net

The 1,2,3,4-tetrahydroquinoline molecule contains a tetrahydropyridine (B1245486) ring fused to a benzene ring. This saturated heterocyclic ring is not planar and can adopt various conformations. Understanding these conformations is crucial as they can influence the molecule's physical properties and biological activity.

X-ray crystallography studies on related compounds, such as 7-nitro-1,2,3,4-tetrahydroquinoline, have revealed that the tetrahydropyridine ring can adopt an envelope conformation. researchgate.net In this conformation, one of the carbon atoms deviates significantly from the mean plane formed by the other atoms in the ring. researchgate.net Computational methods, particularly DFT, can be used to explore the potential energy surface of the tetrahydropyridine ring in this compound. These calculations can identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets, as the conformation can dictate the orientation of key functional groups.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

For instance, derivatives of tetrahydroisoquinoline, a structural isomer of tetrahydroquinoline, have been investigated as inhibitors of various enzymes. nih.gov In such studies, molecular docking simulations can predict the binding mode of the ligand within the active site of the target protein. nih.gov These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com For example, studies on similar nitro-containing quinoline (B57606) derivatives have shown that the nitro group can participate in crucial hydrogen bonding interactions with receptor residues, thereby enhancing binding affinity. rsc.org

The results from molecular docking can be used to rationalize the structure-activity relationships (SAR) observed in a series of compounds and to guide the design of new, more potent inhibitors. mdpi.com For this compound derivatives, docking studies could help identify potential biological targets and elucidate the structural features required for effective binding.

Molecular Dynamics (MD) Simulations for Compound Stability and Binding

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. arxiv.org MD simulations are crucial for assessing the stability of a ligand-receptor complex and for gaining a more detailed understanding of the binding process. researchgate.net

Starting from the docked pose obtained from molecular docking, an MD simulation can be run to observe how the ligand and protein behave in a more realistic, solvated environment. researchgate.netnih.gov These simulations can reveal whether the initial binding pose is stable over time or if the ligand undergoes conformational changes or even dissociates from the binding site. arxiv.org

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more quantitative measure of binding affinity than docking scores alone. mdpi.com Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method are often employed for this purpose. mdpi.com For this compound and its analogs, MD simulations could be instrumental in validating docking predictions and in providing a more accurate assessment of their potential as modulators of biological targets. mdpi.comresearchgate.net

In Silico Prediction of Structure-Activity Relationships

In silico methods for predicting structure-activity relationships (SAR) are a cornerstone of modern drug discovery. These computational approaches aim to establish a correlation between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach.

For derivatives of tetrahydroquinoline and related heterocyclic systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.com These methods generate 3D contour maps that highlight the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity. mdpi.com

For instance, a QSAR study on tetrahydroisoquinoline derivatives as P-glycoprotein modulators indicated that the presence of a bulky and polar group, such as a nitro group, at the ortho position of the benzene ring enhances inhibitory potency. scispace.com Such insights are invaluable for the rational design of new compounds with improved activity. By applying similar in silico techniques to this compound and its derivatives, researchers could predict their biological activities and guide the synthesis of novel and more effective molecules. nih.gov

Biological Activities and Pharmacological Relevance of 8 Nitro 1,2,3,4 Tetrahydroquinoline Derivatives

Anticancer Activities and Cytotoxicity Mechanisms

Derivatives of 8-Nitro-1,2,3,4-tetrahydroquinoline have emerged as a promising class of compounds in anticancer research, demonstrating notable cytotoxicity against various cancer cell lines. nih.govtuni.fi Their mechanisms of action are multifaceted, primarily involving the inhibition of critical cellular pathways and the induction of programmed cell death.

Inhibition of Specific Cellular Pathways (e.g., mTOR inhibition)

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a key target in cancer therapy. pharmacyjournal.orgrsc.org Research has shown that certain tetrahydroquinoline derivatives can act as potent mTOR inhibitors. rsc.orgnih.gov For instance, a series of novel quinoline-based mTOR inhibitors demonstrated significant enzymatic and cellular activities, with some compounds exhibiting IC50 values below 50 nM. rsc.org One representative compound, 24 , displayed remarkable anti-proliferative effects against HCT-116, PC-3, and MCF-7 cancer cell lines. rsc.org Further studies on morpholine-substituted tetrahydroquinoline derivatives identified compound 10e as a highly promising mTOR inhibitor, with an exceptional IC50 value of 0.033 µM against A549 lung cancer cells. nih.gov This inhibition of the mTOR pathway disrupts downstream signaling, leading to the suppression of cancer cell growth and proliferation. pharmacyjournal.orgresearchgate.net

Another study highlighted a tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) , which induced autophagy in colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. researchgate.net

Induction of Apoptosis

Further research on tetrahydroquinolinone derivatives showed that compound 4a , 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, induced apoptosis in colon and lung cancer cells by causing cell cycle arrest at the G2/M phase. mostwiedzy.pl Another derivative, 4ag , a 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol, was found to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7. tuni.fi

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 3a | Breast Cancer | Induces G1/S & G2/M phase cell cycle arrest and apoptosis via mitochondrial dysfunction. nih.gov | nih.gov |

| Compound 3 | HEPG2 (Liver) | Induces a 59-fold increase in apoptosis and cell cycle arrest at G0-G1 and G2/M phases. nih.gov | nih.gov |

| Compound 4a | HCT-116 (Colon), A549 (Lung) | Induces cell cycle arrest at the G2/M phase, leading to apoptotic cell death. mostwiedzy.pl | mostwiedzy.pl |

| Compound 10e | A549 (Lung) | Potent mTOR inhibitor, induces apoptosis in a dose-dependent manner. nih.gov | nih.gov |

| Compound 20d | HCT-116 (Colon) | Induces autophagy via the PI3K/AKT/mTOR signaling pathway. researchgate.net | researchgate.net |

| Compound 24 | HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | Potent mTOR inhibitor with anti-proliferative activity. rsc.org | rsc.org |

| Compound 4ag | SNB19, LN229 (Glioblastoma) | Triggers apoptosis through the activation of Caspase-3/7. tuni.fi | tuni.fi |

Antimicrobial and Antibacterial Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a range of bacterial and fungal pathogens. nih.govacs.org

Efficacy Against Bacterial Strains (e.g., Escherichia coli)

The established antimicrobial compound nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) and its derivatives have shown considerable antibacterial activity. nih.govnih.gov Studies have demonstrated the efficacy of these compounds against Escherichia coli. nih.govresearchgate.net Nitroxoline, in particular, has been shown to have potent antibacterial activity against various bacteria, including E. coli. nih.gov Research investigating 8-hydroxyquinoline (B1678124) derivatives revealed that nitroxoline exhibited the highest antimicrobial potency against fifty-six clinical isolates of Enterobacteriaceae, including E. coli, with a MIC50 value of 42.07 µM. nih.gov Another study confirmed that nitroxoline displays excellent in vitro activity against most isolates of carbapenemase-producing bacteria, with all tested E. coli isolates showing susceptibility. researchgate.net

Antifungal Properties

In addition to their antibacterial action, tetrahydroquinoline derivatives have also been investigated for their antifungal properties. nih.govresearchgate.net Chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have been synthesized and evaluated for their fungicidal effects against various plant pathogenic fungi. nih.gov One such derivative, H4 , demonstrated high inhibitory activity against Phytophthora capsici, with an EC50 value of 5.2 μg/mL, which was significantly more potent than the control drugs. nih.gov This compound was found to act on the cell membrane and inhibit the activity of succinate (B1194679) dehydrogenase (SDH) in the fungus. nih.gov

Other studies have also reported the antifungal activity of tetrahydroquinoline derivatives against clinically important fungi, including yeasts and dermatophytes. researchgate.net Novel 8-hydroxyquinoline derivatives have also been identified as having potent and broad-spectrum antifungal activity. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Escherichia coli | MIC50 of 42.07 µM against ESBL-producing and non-ESBL-producing E. coli. nih.gov | nih.gov |

| Nitroxoline | Carbapenemase-producing E. coli | All tested isolates were susceptible. researchgate.net | researchgate.net |

| H4 (Chalcone derivative) | Phytophthora capsici | EC50 of 5.2 μg/mL. nih.gov | nih.gov |

| 8-Hydroxyquinoline derivatives | Various fungi | Potent and broad-spectrum antifungal activity. nih.gov | nih.gov |

| Tetrahydroquinoline derivatives | Dermatophytes | Antifungal activity observed. researchgate.net | researchgate.net |

Neurodegenerative Disease Research

The tetrahydroquinoline scaffold is also of interest in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. walshmedicalmedia.commdpi.com While direct research on this compound in this area is limited, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been studied for their potential neuroprotective or neurotoxic effects. researchgate.netnih.gov For instance, some tetrahydroisoquinoline analogs have been investigated for their diverse biological activities against neurodegenerative disorders. researchgate.netnih.gov

Quinoline (B57606) derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. walshmedicalmedia.com Computational studies have been used to investigate the interaction of quinoline derivatives with the AChE binding site to aid in the development of new anti-Alzheimer's drugs. walshmedicalmedia.com It has been noted that 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) may act as an endogenous neurotoxin, potentially playing a role in the pathology of neurodegenerative diseases by initiating apoptosis in the central nervous system at higher concentrations. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of the tetrahydroquinoline and tetrahydroisoquinoline core structures have been a major focus in the development of cholinesterase inhibitors, which are crucial for managing symptoms of Alzheimer's disease. hkust.edu.hknih.gov These inhibitors work by increasing the levels of the neurotransmitter acetylcholine. hkust.edu.hk While both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) hydrolyze acetylcholine, their roles and levels change as Alzheimer's disease progresses. nih.gov In the later stages of the disease, BChE activity is elevated, making it an important therapeutic target. nih.gov

Research into various derivatives has shown significant inhibitory activity. For instance, a series of heterodimers combining 6-chlorotacrine with a tetrahydroquinoline moiety demonstrated potent, nanomolar inhibition of AChE. hkust.edu.hk Specifically, compound 7b in this series showed high selectivity for AChE over BChE, a desirable characteristic for Alzheimer's therapy. hkust.edu.hk

Similarly, studies on C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have highlighted the importance of specific structural features for inhibitory potency against both AChE and BChE. nih.govmdpi.com The introduction of substituents at the R¹ position of the N-aryl-1,2,3,4-tetrahydroisoquinoline structure was found to be critical for improving inhibitory activity against both enzymes. nih.govmdpi.com Furthermore, 8-hydroxyquinoline derivatives have been developed as multifunctional ligands that show selective inhibition of human BChE at micromolar concentrations. researchgate.netnih.gov One such derivative, quinolylnitrone 19 , exhibited exceptionally potent inhibition of human BChE with an IC₅₀ value of 1.06 nM. nih.gov

| Compound | Core Scaffold | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|---|

| Compound 7b | Tacrine-Tetrahydroquinoline Heterodimer | AChE | Nanomolar concentration | Higher for AChE over BChE |

| Quinolylnitrone 19 | 8-Hydroxyquinoline | hBChE | 1.06 ± 0.31 nM | Also inhibits hMAO-B |

| Jatrorrhizine derivative | Tetrahydroisoquinoline Alkaloid | Cholinesterase | 0.301 μM | More potent than Donepezil (B133215) (0.498 μM) |

Alzheimer's Disease Therapeutic Potential

The therapeutic strategy for Alzheimer's disease (AD) is increasingly focused on multi-target directed ligands (MTDLs) that can address the complex pathology of the disease, which includes cholinergic deficits, amyloid-beta (Aβ) aggregation, and oxidative stress. researchgate.netbenthamscience.com Derivatives of tetrahydroquinoline and related scaffolds are promising candidates for such MTDLs. nih.govnih.gov

For example, hybrid molecules combining the structural features of the AD drug donepezil with 8-hydroxyquinoline have been designed. researchgate.netnih.gov These compounds not only inhibit cholinesterases but also chelate redox-active metals like copper and zinc, which are involved in Aβ aggregation and oxidative damage. researchgate.netnih.gov Specifically, compounds like 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline (1b) and 7-(((1-benzylpiperidin-4-yl)amino)methyl)-5-chloro-8-hydroxyquinoline (3a) effectively chelate these metal ions and inhibit Aβ self-aggregation. researchgate.netnih.gov

Furthermore, some tetrahydroisoquinoline alkaloids, such as jatrorrhizine, have demonstrated potent cholinesterase inhibition, surpassing the efficacy of the FDA-approved drug donepezil. nih.gov The neuroprotective effects of compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) have also been noted, showing properties such as synaptoprotection and inhibition of reactive oxygen species (ROS) against Aβ toxicity. nih.gov These findings underscore the potential of the broader tetrahydroquinoline and tetrahydroisoquinoline families as a foundation for developing effective anti-AD agents. nih.govnih.gov

Anti-inflammatory Properties (e.g., NF-κB inhibition)

Chronic inflammation is a key component of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.govnih.gov The dysregulation of NF-κB is associated with conditions like cancer, arthritis, and inflammatory bowel disease. nih.gov Consequently, inhibiting the NF-κB pathway is a significant therapeutic goal. mdpi.com

Derivatives of 1,2,3,4-tetrahydroquinoline have emerged as potent inhibitors of NF-κB transcriptional activity induced by lipopolysaccharide (LPS). nih.gov In one study, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated, with compound 6g showing the most potent inhibition—53 times that of a reference compound. nih.gov This highlights the potential of the tetrahydroquinoline scaffold in developing new anti-inflammatory agents. nih.govresearchgate.net The mechanism of action for some quinoline-based inhibitors involves interfering with the DNA-binding activity of the p65/NF-κB transcription factor, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For tetrahydroquinoline and tetrahydroisoquinoline derivatives, SAR studies have provided valuable insights into the structural requirements for potent biological activity. nih.govrsc.org

In the context of cholinesterase inhibition, research on N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the introduction of a substituent at the C-1 position is critical for enhancing inhibitory potency against both AChE and BChE. nih.govmdpi.com Furthermore, the presence of a methoxy (B1213986) group at the R² position was found to increase the selectivity of inhibition towards AChE over BChE. mdpi.com For tacrine-tetrahydroquinoline heterodimers, the length of the aminoalkane linker connecting the two moieties was systematically varied to determine the optimal length for maximal AChE inhibition. hkust.edu.hk

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 8-Nitro-1,2,3,4-tetrahydroquinoline in solution. Through one- and two-dimensional experiments, the connectivity of atoms and the chemical environment of each nucleus can be determined. A comprehensive NMR study is essential to unequivocally distinguish the 8-nitro isomer from its other regioisomers (5-nitro, 6-nitro, and 7-nitro). researchgate.net

The ¹H NMR spectrum provides information about the number of distinct protons, their chemical environment, and their proximity to neighboring protons. In a study focused on the regioselective nitration of 1,2,3,4-tetrahydroquinoline (B108954), the ¹H NMR spectrum of the 8-nitro isomer was reported. researchgate.net The signals corresponding to the aliphatic protons in the tetrahydroquinoline ring system are typically found in the upfield region, while the aromatic protons are located downfield.

The introduction of the electron-withdrawing nitro group at the C-8 position significantly influences the chemical shifts of the nearby aromatic protons (H-5, H-6, and H-7) compared to the parent 1,2,3,4-tetrahydroquinoline molecule. chemicalbook.com Specifically, the ortho- and para-protons to the nitro group are expected to be deshielded, shifting to a higher frequency.

A detailed analysis of the aromatic region, including the chemical shifts and coupling constants (J-values), is critical for confirming the 8-nitro substitution pattern and distinguishing it from the 5-, 6-, and 7-nitro isomers, each of which presents a unique splitting pattern. researchgate.net

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| This compound | H-3 | 1.83 | quintet | 5.8 | researchgate.net |

| H-4 | Unavailable | Unavailable | Unavailable | ||

| H-2 | Unavailable | Unavailable | Unavailable | ||

| Aromatic H (H-5, H-6, H-7) | Unavailable | Unavailable | Unavailable | ||

| 1,2,3,4-Tetrahydroquinoline (Parent Compound) | H-5, H-7 | 6.95 | multiplet | - | chemicalbook.com |

| H-8 | 6.598 | triplet | - | chemicalbook.com | |

| H-6 | 6.464 | doublet | - | chemicalbook.com | |

| NH | 3.80 | singlet (broad) | - | chemicalbook.com | |

| H-2 | 3.288 | triplet | - | chemicalbook.com | |

| H-4 | 2.757 | triplet | - | chemicalbook.com | |

| H-3 | 1.936 | quintet | - | chemicalbook.com |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are highly sensitive to the electronic environment, with the carbons of the aromatic ring being particularly affected by the nitro substituent.

The carbon atom directly attached to the nitro group (C-8) is expected to show a significant downfield shift due to strong deshielding. The other carbons in the aromatic ring (C-4a, C-5, C-6, C-7, C-8a) will also experience shifts relative to the unsubstituted 1,2,3,4-tetrahydroquinoline. chemicalbook.com The aliphatic carbons (C-2, C-3, C-4) are less affected but still provide valuable structural information. While specific experimental data for the 8-nitro isomer is not widely published, the expected shifts can be compared with the known values for the parent compound to confirm the substitution pattern.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-8a | 144.7 | chemicalbook.comnih.gov |

| C-7 | 129.4 | chemicalbook.comnih.gov |

| C-5 | 126.7 | chemicalbook.comnih.gov |

| C-4a | 121.4 | chemicalbook.comnih.gov |

| C-6 | 117.1 | chemicalbook.comnih.gov |

| C-8 | 114.1 | chemicalbook.comnih.gov |

| C-2 | 42.5 | chemicalbook.comnih.gov |

| C-4 | 27.2 | chemicalbook.comnih.gov |

| C-3 | 22.2 | chemicalbook.comnih.gov |

To provide definitive structural proof and assign all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between H-2 and H-3, and between H-3 and H-4, confirming the structure of the saturated ring. It would also reveal the coupling network among the aromatic protons H-5, H-6, and H-7, which is essential for confirming the 8-nitro substitution pattern. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon atom that has an attached proton by linking the ¹H and ¹³C spectra. For instance, the proton signal at 1.83 ppm would show a cross-peak with the C-3 carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is invaluable for assigning quaternary (non-protonated) carbons, such as C-4a, C-8, and C-8a, by observing their long-range couplings to nearby protons.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of the entire molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation, which can provide additional structural verification. The compound has a molecular formula of C₉H₁₀N₂O₂. nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the elemental composition. The expected monoisotopic mass is approximately 178.0742 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 178. The fragmentation pattern would be characterized by the loss of small neutral molecules or radicals, such as the nitro group (NO₂) or parts of the aliphatic ring, providing further evidence for the proposed structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Regioisomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized this compound and for separating it from other isomers formed during the nitration reaction. srce.hr The direct nitration of 1,2,3,4-tetrahydroquinoline can yield a mixture of the 5-, 6-, 7-, and 8-nitro regioisomers. researchgate.net

Due to differences in polarity imparted by the position of the nitro group, these isomers can be effectively separated using a reverse-phase HPLC method. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. srce.hrsielc.com The retention time of each isomer is unique, allowing for their separation and quantification. This method is essential for isolating the pure 8-nitro isomer and for quality control of the final product. srce.hr

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. While the specific crystal structure for this compound has not been reported, the structure of the closely related isomer, 7-Nitro-1,2,3,4-tetrahydroquinoline, has been determined. researchgate.net

In the 7-nitro isomer, the tetrahydropyridine (B1245486) ring adopts an envelope conformation, with one carbon atom deviating from the plane formed by the other five atoms. researchgate.net The molecule, apart from the envelope flap, is largely planar. The nitro group is slightly twisted out of the plane of the benzene (B151609) ring. researchgate.net It is highly probable that this compound would adopt a similar envelope conformation for its saturated ring in the solid state. The precise orientation of the nitro group at the C-8 position would be influenced by steric interactions with the adjacent saturated ring and by intermolecular packing forces in the crystal.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | researchgate.net |

| Conformation | Envelope conformation for the tetrahydropyridine ring | researchgate.net |

| Nitro Group Orientation | Slightly twisted out of the benzene ring plane | researchgate.net |

| Dihedral Angle (Nitro Group vs. Benzene Ring) | 16.16 (3)° | researchgate.net |

Emerging Applications and Future Research Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 8-Nitro-1,2,3,4-tetrahydroquinoline framework serves as a crucial starting point for the synthesis of more elaborate molecular structures. The reactivity of its nitro group and the nitrogen atom within the heterocyclic ring allows for a range of chemical transformations.

A primary synthetic route involves the modification of the secondary amine at the N-1 position. For instance, it can be acylated to form compounds like 1-acyl-8-nitro-1,2,3,4-tetrahydroquinoline. thieme-connect.desci-hub.ru Another key modification is the reduction of the nitro group at the C-8 position to a primary amine. This transformation yields 8-amino-1,2,3,4-tetrahydroquinoline, a versatile intermediate that opens up a new set of possible reactions, such as diazotization or amide bond formation. This reduction is a critical step in creating libraries of aminotetrahydroquinolines for drug discovery programs.

A practical example of its use as an intermediate is in the synthesis of selective Epidermal Growth Factor Receptor (EGFR) inhibitors. In one patented synthesis, this compound is used as the initial building block. google.com The process involves adding a methylsulfonyl group to the N-1 position, followed by the reduction of the C-8 nitro group to an amine, yielding 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine, a key intermediate for the final active molecule. google.com This demonstrates the compound's utility in constructing targeted therapeutic agents.

Table 1: Key Transformations of this compound

| Starting Material | Reagents/Conditions | Product | Application Area |

| This compound | Acyl chloride | 1-Acyl-8-nitro-1,2,3,4-tetrahydroquinoline | Peptide Synthesis thieme-connect.de |

| This compound | Reducing agents | 8-Amino-1,2,3,4-tetrahydroquinoline | Drug Discovery Libraries |

| This compound | 1. Methylsulfonyl chloride2. Reduction | 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine | EGFR Inhibitor Synthesis google.com |

Green Chemistry Approaches in Synthesis of Nitro-Tetrahydroquinolines

The synthesis of tetrahydroquinolines, including their nitrated derivatives, is an area where green chemistry principles are being increasingly applied to minimize environmental impact. Traditional methods often rely on harsh conditions and hazardous reagents. Modern approaches focus on efficiency, milder conditions, and the use of environmentally benign solvents and catalysts.

One significant green approach is the use of multicomponent reactions (MCRs). A "one-pot" three-component imino Diels-Alder reaction has been successfully used to prepare various nitro-tetrahydroquinoline regioisomers. scispace.comscielo.org.co This method involves the condensation of an aniline (B41778) (like m-nitroaniline), an aldehyde, and an electron-rich alkene in a single step, which improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. scielo.org.co

The choice of solvent and catalyst is also critical. Research has explored the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and green reaction medium for Lewis acid-catalyzed syntheses of tetrahydroquinolines. scispace.com Furthermore, the development of organocatalytic procedures represents a major advance. ucl.ac.uk Using small organic molecules like thiourea (B124793) as catalysts, instead of potentially toxic heavy metals, to drive reactions such as the reductive nitro-Mannich reaction provides a more sustainable pathway to highly substituted tetrahydroquinolines. ucl.ac.uk

Development of Novel Therapeutic Agents

The tetrahydroquinoline scaffold is present in numerous biologically active compounds, and the 8-nitro variant is a key starting point for developing new therapeutic agents. chemenu.com The nitro group itself can be crucial for biological activity, often through in-situ bioreduction to reactive intermediates that interact with cellular targets.

Research into derivatives has shown significant therapeutic potential. For example, 5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline, a closely related analog, has been investigated for its antinociceptive (pain-relieving) properties. Studies suggest this activity stems from the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme involved in pain signaling pathways. The same class of compounds has also been evaluated for antiproliferative effects against various cancer cell lines, indicating potential for development as anticancer agents.

The utility of this scaffold is further highlighted by its incorporation into complex molecules designed for specific targets. As mentioned, it is a precursor in the synthesis of selective EGFR inhibitors for cancer therapy. google.com The core structure has also been included in patents for potential HIV inhibitors and cephalosporin (B10832234) antibiotic derivatives, demonstrating its broad applicability in medicinal chemistry. google.comgoogle.com

Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the drug discovery process. For scaffolds like this compound, these methods provide deep insights into molecular properties and interactions, enabling the rational design of new and more potent derivatives.

Advanced computational models, such as those based on Density Functional Theory (DFT), are used to predict the reactivity of these molecules. DFT calculations can map electron density across the molecule to identify the most likely sites for chemical reactions. For instance, modeling can predict the reactivity of the C-5 position in brominated analogs for cross-coupling reactions or assess the steric hindrance around the nitro group at C-8 for further functionalization.

These predictive models are crucial for structure-activity relationship (SAR) studies. By simulating how different substituents on the tetrahydroquinoline ring affect the molecule's shape and electronic properties, researchers can understand how these changes influence biological activity. For example, computational docking studies can predict how well a designed molecule will bind to a specific enzyme or receptor target. This rational, computer-guided approach minimizes the need for extensive trial-and-error synthesis and testing, making the design of novel therapeutic agents more efficient and targeted.

Q & A

Q. What are the key structural and synthetic considerations for designing 8-nitro-substituted tetrahydroquinoline derivatives?

The synthesis of 8-nitro-1,2,3,4-tetrahydroquinoline requires careful selection of substituent positions and reaction pathways. Substituents on the tetrahydroquinoline core influence reactivity and regioselectivity during nitration. For example, steric hindrance from adjacent groups (e.g., methyl or phenyl) can affect the nitro group's introduction at C-8. Cyclization methods, such as intramolecular electrophilic aromatic substitution (e.g., using montmorillonite K-10 under ultrasonication), are effective for constructing the tetrahydroquinoline scaffold . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to avoid side products like over-nitrated derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C) and 2D techniques (COSY, HSQC, HMBC). For example:

- ¹H NMR : The nitro group at C-8 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 7.2–7.5 ppm for aromatic protons) .

- ¹³C NMR : The nitro-substituted carbon (C-8) appears at ~140–150 ppm, while saturated carbons (C-1 to C-4) resonate at 20–40 ppm .

- IR spectroscopy : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the presence of a nitro group .

Q. How should researchers address low yields during the purification of 8-nitro-tetrahydroquinoline derivatives?

Column chromatography (silica gel, toluene/ethyl acetate gradients) effectively separates nitro-substituted products from unreacted precursors. For polar byproducts, recrystallization in ethanol/water mixtures improves purity. Monitoring via TLC (Rf = 0.5–0.7 in 9:1 toluene/ethyl acetate) ensures fraction consistency .

Q. What safety protocols are essential for handling nitro-substituted tetrahydroquinolines?

Nitro compounds are potential oxidizers and irritants. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from heat. Refer to SDS flash points ≥80°C (e.g., 8-methyl derivatives) and incompatibility with strong acids/bases .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to introduce the nitro group at C-8 without side reactions?

Regioselective nitration requires pre-functionalization of the tetrahydroquinoline scaffold. For example:

- Directed ortho-nitration : Use a directing group (e.g., acetyl or sulfonyl) at C-7 to guide nitration to C-8 .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (70–85%) compared to traditional heating .

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to prevent multiple nitrations .

Q. What strategies mitigate steric hindrance during functionalization of 8-nitro-tetrahydroquinolines?

Steric effects from the bulky nitro group can be addressed by:

- Ultrasonication : Enhances reagent diffusion in sterically crowded environments .

- Transition-metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at less hindered positions (C-5 or C-6) avoids direct interaction with the nitro group .

Q. How can biological activity assays be designed for 8-nitro-tetrahydroquinoline derivatives?

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- DNA-binding studies : Fluorescence quenching assays with ethidium bromide-intercalated DNA quantify binding affinity .

- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial topoisomerases) to rationalize structure-activity relationships .

Q. How should conflicting spectral data (e.g., overlapping NMR peaks) be resolved?

- 2D NMR : HSQC and HMBC distinguish overlapping proton environments (e.g., differentiating C-8 nitro effects from C-6 substituents) .

- Isotopic labeling : ¹⁵N-labeled nitro groups simplify peak assignment in complex spectra .

- Computational modeling : DFT calculations predict chemical shifts and coupling constants to validate experimental data .

Methodological Notes

- Synthetic pathways : Prioritize methods with >70% yields and scalability (e.g., one-pot reactions) .

- Data validation : Cross-reference NMR/IR results with computational predictions to resolve ambiguities .

- Biological relevance : Screen derivatives for cytotoxicity (e.g., MTT assays) before advancing to in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.